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Compound of Interest

Compound Name: Oseltamivir Acid Hydrochloride

Cat. No.: B586592

Welcome to the technical support center for the synthesis of Oseltamivir Acid Hydrochloride.
This resource is designed for researchers, scientists, and drug development professionals to
navigate the challenges of scaling up this critical antiviral agent. Below you will find
troubleshooting guides, frequently asked questions (FAQSs), detailed experimental protocols,
and comparative data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: Why is (-)-shikimic acid the most common starting material for Oseltamivir synthesis?

Al: (-)-Shikimic acid is a readily available chiral molecule that provides the necessary
cyclohexene core structure and the correct stereochemistry for three of the stereocenters in
Oseltamivir.[1] Using it as a starting material significantly simplifies the synthesis by reducing
the number of steps required to build the drug's complex three-dimensional structure.[1] Initially
sourced from Chinese star anise, it is now also produced on a ton scale through fermentation
using engineered E. coli, which has improved its availability.[1][2]

Q2: What are the primary safety concerns when scaling up the Roche synthesis of Oseltamivir?

A2: The main safety issue is the use of azide reagents, such as sodium azide, in several steps.
[1][3] Azides are potentially explosive, particularly when heated or in the presence of certain
metals.[1] On a large scale, handling azides demands strict safety protocols, specialized
equipment, and precise temperature control to mitigate detonation risks.[1] The industrial
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process also involves malodorous and toxic reagents that require careful handling and waste
management.[1][4]

Q3: Are there safer, azide-free synthetic routes to Oseltamivir?

A3: Yes, numerous alternative syntheses have been developed to avoid potentially explosive
azides and to reduce reliance on shikimic acid.[1][3][5] These routes often use different
strategies, such as Diels-Alder reactions or starting from materials like furan, ethyl acrylate, or
D-mannitol.[1][5] While many of these routes are successful on a laboratory scale, the original
Roche process starting from shikimic acid remains the most established for large-scale
industrial production.[1] However, azide-free routes have been developed that show increased
overall yields (61-69%) and fewer steps compared to the industrial process.[3]

Q4: What are common process-related impurities and how are they formed?

A4: During the synthesis of Oseltamivir, impurities can arise from side reactions such as
isomerization and double bond additions.[6] Subsequent reaction steps like acylation,
reduction, and hydrolysis can also produce various process impurities.[6] Residual
intermediates from incomplete reactions are another source of impurities.[6] Three known
impurities have been detected in the bulk drug at levels of 0.05-0.1% and have been identified
and synthesized for use as reference standards.[7]

Q5: How has technology addressed the safety and efficiency challenges of scale-up?

A5: Continuous flow chemistry using microreactors is a key enabling technology that addresses
the safety hazards associated with azide chemistry.[3] This technique allows for better control
over reaction conditions, reduces the volume of hazardous materials handled at any given
time, and can significantly shorten reaction times compared to batch processes.[3] This
approach makes synthetic routes previously considered too dangerous for large-scale
production more viable.[3]

Troubleshooting Guide
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Issue Encountered

Potential Causes

Recommended Solutions &
Optimizations

Low yield in the mesylation of

the shikimic acid derivative

1. Incomplete reaction due to
insufficient mesyl chloride or
base. 2. Degradation of
material from prolonged
reaction times or high
temperatures. 3. Presence of
water in the reaction, which

consumes the mesyl chloride.

[1]

1. Ensure methanesulfonyl
chloride and triethylamine are
high purity and used in the
correct stoichiometry. 2.
Maintain strict temperature
control (typically 0 °C to room
temperature) and monitor the
reaction by TLC or HPLC to
prevent over-running. 3. Use
anhydrous solvents and
reagents. Ensure all glassware

is thoroughly dried.[1]

Incomplete or slow epoxide

ring-opening with azide

1. Low purity of the epoxide
intermediate. 2. Insufficient
equivalents of sodium azide or
ammonium chloride. 3.
Inadequate heating or reaction

time.

1. Purify the epoxide
intermediate via
chromatography or
recrystallization before this
step. 2. Optimize the
stoichiometry of the azide
reagent and the Lewis acid
catalyst. 3. Ensure the reaction
is heated to reflux and
monitored to completion using
TLC or HPLC.[8]

Formation of regioisomeric
byproducts during epoxide

opening

1. Incorrect choice of
nucleophile or catalyst. 2. Lack
of regioselective control in the

reaction conditions.

1. The use of azide has been
shown to be highly regio- and
stereospecific for this
transformation.[3] 2. For
alternative, azide-free routes, a
magnesium chloride-amine
complex has been used to
catalyze the ring opening with
tert-butylamine with high
selectivity.[5]
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Slow or incomplete

aziridination step

1. Insufficient heating or
reaction time for the
intramolecular cyclization. 2.
Low purity of the azide

intermediate.[1]

1. Ensure the reaction (often
using triethyl phosphite) is
heated to reflux for a sufficient
period to drive it to completion.
[1] 2. Purify the azide
intermediate before
proceeding to the aziridination

step.[1]

Difficulty in final product

purification

1. Presence of closely-related

impurities. 2. Issues with

crystallization or salt formation.

1. Use gradient reverse phase
HPLC to detect and quantify
impurities.[7] 2. Develop a
robust crystallization procedure
with appropriate anti-solvents.
An acid/base extraction can be
effective for purification before

the final salt formation.[9]

Quantitative Data Presentation
Table 1: Comparison of Overall Yields for Different
Oseltamivir Synthesis Routes
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Synthetic Starting Key Number of Overall Yield
) Reference
Route Material Features Steps (%)
First large-
Gilead o scale route
_ (-)-Quinic .
Sciences . implemented 12 4.4% [3]
ci
(Large Scale) in a pilot
plant.
Established
Roche o commercial
) (-)-Shikimic
Industrial ) route, uses 12 ~35% [3]
Acid )
Process azide
chemistry.
] Time-
Nitroalkene & ]
) economical,
Hayashi a- ]
) single-vessel, 5 57% [319]
Synthesis alkoxyaldehy
5-step
de
process.
High-yielding,
Shi Azide- Roche's g.y 9
] avoids 6 (from
Free Epoxide ] 61-69% [3]
) ) hazardous epoxide)
Synthesis Intermediate ]
azides.
) 8-step, azide-
Commercially
Trost ) free route
) available ) 30% [10]
Synthesis ] using Pd-
materials )
AAA reaction.

Table 2: Representative Yields for Key Steps in the
Roche Synthesis from (-)-Shikimic Acid
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Reaction Step Transformation Representative Yield (%)
1 Esterification & Ketalization >90%

2 Mesylation ~95%

3 Epoxidation ~85-90%

4 Azide Ring Opening ~80-85%

5 Reduction & Acylation ~70-75%

Overall (from Shikimic Acid) 17-22%[9]

Note: Yields are representative
and can vary based on
reaction scale and specific

conditions.[8]

Experimental Protocols
Protocol 1: Mesylation of Shikimic Acid Derivative

» Reagents & Solvents: Shikimic acid derivative (e.g., 3,4-pentylidene acetal), triethylamine
(TEA), methanesulfonyl chloride (MsCI), anhydrous dichloromethane (DCM).

e Procedure: a. Dissolve the shikimic acid derivative in anhydrous DCM and cool the solution
to 0 °C in an ice bath. b. Add triethylamine (typically 1.2-1.5 equivalents) to the solution
under an inert atmosphere (e.g., nitrogen or argon). c. Add methanesulfonyl chloride
(typically 1.1-1.3 equivalents) dropwise to the stirred solution, maintaining the temperature at
0 °C. d. Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer
Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). e. Once the
starting material is consumed, quench the reaction by adding a saturated aqueous solution
of sodium bicarbonate. f. Separate the organic layer, and extract the aqueous layer with
DCM. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,
filter, and concentrate under reduced pressure to yield the crude mesylate.[1][9]

Protocol 2: Epoxide Ring Opening with Sodium Azide
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e Reagents & Solvents: Epoxide intermediate, sodium azide (NaNs), ammonium chloride
(NHa4Cl), ethanol (EtOH), water.

e Procedure: a. Dissolve the epoxide intermediate in ethanol. b. In a separate flask, prepare a
solution of sodium azide and ammonium chloride in water. c. Add the aqueous azide solution
to the ethanolic solution of the epoxide. d. Heat the reaction mixture to reflux and monitor by
TLC until the epoxide is fully consumed. e. Upon completion, cool the reaction to room
temperature and remove the ethanol under reduced pressure. f. Extract the remaining
agueous residue with a suitable organic solvent, such as ethyl acetate. g. Combine the
organic extracts, wash with brine, and dry over anhydrous sodium sulfate. h. Filter the
solution and concentrate the solvent to obtain the crude azido alcohol, which can be purified
further by flash chromatography.[8]

Visualizations
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Caption: Key stages of the Roche Oseltamivir synthesis from shikimic acid.
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Caption: Diagnostic workflow for troubleshooting low yield in the mesylation step.
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Caption: Relationship between key process parameters and scale-up outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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